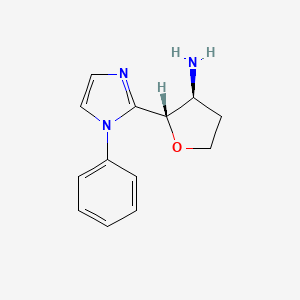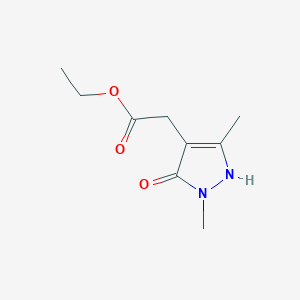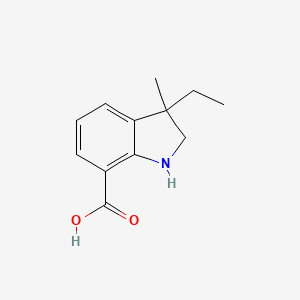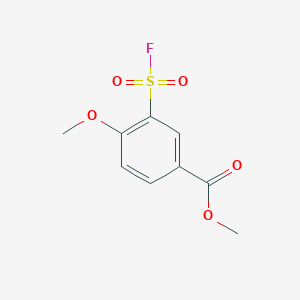![molecular formula C12H18FNO B13223794 1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene](/img/structure/B13223794.png)
1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene is a chemical compound with the molecular formula C12H18FNO. It is used primarily for research purposes and has applications in various scientific fields. The compound is characterized by the presence of an amino group, a fluorobenzene ring, and a methylpentyl chain, which contribute to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene typically involves the reaction of 4-fluorophenol with 2-amino-3-methylpentanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or imine derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene involves its interaction with specific molecular targets. The amino group and fluorobenzene ring play crucial roles in binding to target molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(2-Amino-3-methylpentyl)oxy]-4-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
1-[(2-Amino-3-methylpentyl)oxy]-4-bromobenzene: Similar structure but with a bromine atom instead of fluorine.
1-[(2-Amino-3-methylpentyl)oxy]-4-iodobenzene: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated counterparts. The fluorine atom can influence the compound’s interaction with biological targets and its overall stability .
Propriétés
Formule moléculaire |
C12H18FNO |
|---|---|
Poids moléculaire |
211.28 g/mol |
Nom IUPAC |
1-(4-fluorophenoxy)-3-methylpentan-2-amine |
InChI |
InChI=1S/C12H18FNO/c1-3-9(2)12(14)8-15-11-6-4-10(13)5-7-11/h4-7,9,12H,3,8,14H2,1-2H3 |
Clé InChI |
RRQFRTSQEZHWNO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(COC1=CC=C(C=C1)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![({3-[1-(Bromomethyl)cyclopropyl]propoxy}methyl)benzene](/img/structure/B13223715.png)

![(1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene](/img/structure/B13223722.png)




![1-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylcyclohexane-1-carboxylic acid](/img/structure/B13223757.png)
![Butyl[(3,4-difluorophenyl)methyl]amine](/img/structure/B13223764.png)
![(1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13223776.png)

![N-[1-(Adamantan-2-YL)propylidene]hydroxylamine](/img/structure/B13223779.png)

